2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a lead compound in drug design. Its structure suggests that it could interact with various biological targets due to the presence of a benzothiazole moiety, which is known for its antimicrobial properties . Additionally, the hydroxy-methoxyphenyl group could be modified to enhance its interaction with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Agriculture
In the field of agriculture, the compound’s potential fungicidal or herbicidal properties could be investigated. The benzothiazole core is often associated with compounds that have pesticidal activities . It could be used in the synthesis of new compounds that protect crops from fungal pathogens or unwanted weeds, contributing to increased agricultural productivity.
Material Science
Within material science, this compound could serve as a precursor for the synthesis of novel polymers or coatings. Its molecular structure allows for the possibility of creating polymers with specific characteristics such as increased thermal stability or unique optical properties, which could be valuable in the development of advanced materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-14-8-11(6-7-13(14)21)9-18-20-16(22)10-24-17-19-12-4-2-3-5-15(12)25-17/h2-9,21H,10H2,1H3,(H,20,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDCUAAVYBKZFU-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide |
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